(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate
Description
The compound “(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate” is a hybrid molecule combining two pharmacologically significant structural motifs: a benzo[d][1,3]dioxole moiety and a 3,4,5-trimethoxyphenyl acrylate group. The benzo[d][1,3]dioxole scaffold is recognized for its metabolic stability and role in enhancing bioavailability, as seen in anticonvulsant agents (e.g., derivatives in ). The 3,4,5-trimethoxyphenyl acrylate moiety is prevalent in antitubulin agents, such as combretastatin analogues, which inhibit microtubule polymerization and exhibit potent antiproliferative activity. The (Z)-configured acrylate ester linkage is critical for maintaining spatial alignment of functional groups, which is often essential for biological efficacy.
Synthesis of such compounds typically involves coupling reactions (e.g., HATU-mediated amidation or esterification) followed by purification via HPLC, as demonstrated in related benzo[d][1,3]dioxole-containing acrylates (). Structural confirmation is achieved through spectroscopic methods (¹H/¹³C NMR, HRMS).
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO8/c1-26-20-8-14(9-21(27-2)23(20)28-3)4-7-22(25)29-12-16-11-18(32-24-16)15-5-6-17-19(10-15)31-13-30-17/h4-11H,12-13H2,1-3H3/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXJVYBTSRKDPN-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate is a complex organic molecule with potential pharmacological applications. Its structure features an isoxazole ring and a benzo[d][1,3]dioxole moiety, both known for their biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic effects.
Structural Overview
The molecular formula of the compound is with a molecular weight of 409.4 g/mol. The presence of functional groups such as the isoxazole and dimethoxyphenyl groups enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.4 g/mol |
| CAS Number | 1105203-51-7 |
Anticancer Properties
Preliminary studies suggest that compounds containing isoxazole and dioxole moieties exhibit significant anticancer activities. For instance, related compounds have shown IC50 values indicating strong antitumor efficacy against various cancer cell lines.
- Case Study : A study on bis-benzo[d][1,3]dioxol-5-yl derivatives revealed IC50 values of 1.54 µM for HCT116 (colon cancer) and 4.52 µM for MCF7 (breast cancer), outperforming doxorubicin in some cases . The mechanisms involved include inhibition of EGFR and modulation of apoptotic pathways.
The biological activity of (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate may involve:
- EGFR Inhibition : This receptor plays a crucial role in cell proliferation and survival.
- Apoptosis Induction : Studies have shown that related compounds can affect proteins like Bax and Bcl-2, which are pivotal in the mitochondrial apoptosis pathway .
Immunomodulatory Effects
Isoxazole derivatives have been reported to possess immunoregulatory properties. For example, certain derivatives have demonstrated the ability to suppress pro-inflammatory cytokines and modulate immune responses . This suggests that our compound may also exhibit anti-inflammatory effects.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isoxazole Derivatives | Isoxazole ring | Antimicrobial, anticancer |
| Dioxole-containing Compounds | Benzo[d][1,3]dioxole | Anti-inflammatory |
| Dimethoxyphenyl Derivatives | Dimethoxy-substituted phenyl | Various pharmacological effects |
The unique combination of an isoxazole ring with a benzo[d][1,3]dioxole and dimethoxyphenyl groups in our compound may confer distinct biological activities not found in simpler analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Influence
Key Comparative Insights
Antiproliferative Activity: The target compound shares structural similarity with combretastatin analogues (), where the 3,4,5-trimethoxyphenyl group is crucial for binding to the colchicine site of tubulin. However, substitution of the isoxazole-benzo[d][1,3]dioxole system in place of combretastatin’s stilbene core may alter pharmacokinetics (e.g., metabolic stability).
Synthetic Complexity :
- The target compound’s synthesis likely follows multi-step protocols involving heterocyclic formation (e.g., isoxazole ring cyclization) and esterification, akin to methods in . This contrasts with simpler acrylate derivatives (e.g., ), which require fewer steps but lack structural complexity for targeted bioactivity.
Functional Group Impact :
- The benzo[d][1,3]dioxole group () may confer resistance to oxidative metabolism compared to nitroimidazole or nitrofuryl groups (), which are prone to reduction.
- The 3,4,5-trimethoxyphenyl moiety enhances hydrophobic interactions in biological targets, as seen in combretastatin derivatives, but may increase cytotoxicity thresholds compared to unsubstituted phenyl groups.
Computational Similarity Assessment :
- Using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients (), the target compound shows high similarity to combretastatin analogues (Tanimoto >0.85) but lower similarity to triazolone-azomethine hybrids (Tanimoto <0.5), reflecting divergent biological profiles.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The (Z)-acrylate configuration and isoxazole-benzo[d][1,3]dioxole system are hypothesized to synergize for enhanced antitubulin or kinase inhibition, warranting in vitro validation.
- Pharmacokinetic Trade-offs : While the benzo[d][1,3]dioxole group improves metabolic stability (), the trimethoxyphenyl and acrylate ester may reduce aqueous solubility, necessitating formulation optimization.
- Screening Priorities : Virtual screening () against kinase or tubulin targets is recommended, leveraging similarity to combretastatin and acrylate-based antiproliferatives.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Step 1: Coupling of the benzo[d][1,3]dioxol-5-yl isoxazole core with acrylate derivatives via nucleophilic substitution or esterification.
- Step 2: Introduction of the 3,4,5-trimethoxyphenyl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.
Optimization Strategies:
- Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity (e.g., DMF for polar reactions), and catalyst loading (e.g., Pd catalysts for cross-coupling) .
- Monitor reaction progress via TLC or HPLC to identify intermediates and adjust stoichiometry.
Key Reference Data:
- Spectral confirmation (e.g., H NMR: δ 5.93 ppm for OCHO; MS: m/z 480.28 [M]) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?
Methodological Answer:
- H NMR:
- Benzo[d][1,3]dioxole protons: δ 5.93 (s, 2H, OCHO).
- Trimethoxyphenyl group: δ 3.89 (s, 9H, OCH).
- Pyrazoline protons (if applicable): δ 3.48–3.54 (m) .
- Mass Spectrometry (MS):
- Molecular ion peak at m/z 480.28 (CHNO) .
- IR Spectroscopy:
- Stretch bands for ester carbonyl (C=O) at ~1700 cm and isoxazole C-O-C at ~1250 cm.
Validation Protocol:
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
Q. What in vitro assays are appropriate for preliminary evaluation of the compound's biological activity?
Methodological Answer:
- Anticonvulsant Activity:
- Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests in rodent models .
- Cytotoxicity Screening:
- MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme Inhibition:
- Fluorescence-based assays for kinases or tubulin polymerization (relevant to trimethoxyphenyl derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Variable Substituents:
- Modify the benzo[d][1,3]dioxole moiety (e.g., replace with furan or thiophene) and trimethoxyphenyl group (e.g., replace OCH with halogens).
- Assay Design:
Case Study:
- Analogues with bulkier substituents on the isoxazole ring showed reduced blood-brain barrier penetration in anticonvulsant assays .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Validation Steps:
- Troubleshooting:
- Assess compound purity via HPLC and confirm stability under assay conditions (e.g., pH 7.4 buffer).
Example:
- Discrepancies in predicted vs. observed tubulin inhibition were resolved by identifying metabolite interference in cell-based assays .
Q. How can researchers optimize the compound's pharmacokinetic properties through structural modifications?
Methodological Answer:
- Solubility Enhancement:
- Introduce hydrophilic groups (e.g., -OH or -COOH) on the acrylate moiety.
- Metabolic Stability:
- Replace labile ester groups with amides or carbamates to reduce hydrolysis.
- In Vivo Testing:
Data-Driven Approach:
- LogP values <3.5 improve aqueous solubility, as seen in analogues with polar substituents on the trimethoxyphenyl ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
